The full chemical name for Velpatasvir is methyl {(1R)-2[(2S,4S)-2-(5-{2-[(2S,5S)-1-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}-5-methylpyrrolidin-2-yl]-1,11-dihydro[2]benzopyrano[4',3':6,7]naphtha[1,2-d]imidazol-9-yl}-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl}carbamate []. Detailed structural analyses and specific structural data are not provided in the reviewed literature.
Velpatasvir exerts its antiviral activity by inhibiting the NS5A protein of HCV [, , , , , , ]. NS5A is a viral phosphoprotein essential for HCV replication, assembly of new viral particles, and modulation of the host cell's response to infection []. By inhibiting this protein, Velpatasvir disrupts critical steps in the HCV life cycle, ultimately leading to a reduction in viral load and potential clearance of the infection.
The primary application of Velpatasvir in scientific research is in the development of effective treatment regimens for chronic HCV infection [, , , , , , , , , , , , , , , , ]. Research has demonstrated that Velpatasvir is a potent pan-genotypic antiviral agent, showing efficacy against all six major HCV genotypes [, , , ]. Its efficacy is particularly noteworthy in patients with HCV genotype 3, a genotype known to be challenging to treat, especially in individuals with cirrhosis [].
Velpatasvir is frequently combined with Sofosbuvir, a nucleotide polymerase inhibitor, in a fixed-dose combination tablet [, , , , , , , , ]. This combination has been highly successful in achieving high sustained virologic response rates (SVR12) in a variety of patient populations, including those with compensated and decompensated cirrhosis, those with prior treatment failures, and those co-infected with HIV [, , , , , , , , , , ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: